1,1-difluoro-N,N,N',N'-tetramethylmethanediamine
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Overview
Description
1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine is a chemical compound with the molecular formula C5H12F2N2. It is characterized by the presence of two fluorine atoms and four methyl groups attached to a central nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine can be synthesized through several methods. One common approach involves the reaction of bis-dimethylamino-difluoromethane with sodium methanesulfonate in acetonitrile at temperatures ranging from 20 to 30°C. The reaction is typically carried out under a nitrogen atmosphere and requires stirring for about three hours to achieve a high yield .
Industrial Production Methods
Industrial production of 1,1-difluoro-N,N,N’,N’-tetramethylmethanediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or non-fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different nitrogen-containing compounds.
Scientific Research Applications
1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-N,N,N’,N’-tetramethylmethanediamine involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-N,N-dimethylmethanediamine
- 1,1-Difluoro-N,N,N’,N’-tetraethylmethanediamine
- 1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine derivatives
Uniqueness
1,1-Difluoro-N,N,N’,N’-tetramethylmethanediamine is unique due to its specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1,1-difluoro-N,N,N',N'-tetramethylmethanediamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12F2N2/c1-8(2)5(6,7)9(3)4/h1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUVKGRMKHUON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(N(C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373498 |
Source
|
Record name | 1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426-10-4 |
Source
|
Record name | 1,1-Difluoro-N,N,N',N'-tetramethylmethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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